3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine
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Overview
Description
3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. . The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyridine, followed by cycloaddition with tert-butyl isocyanide . This method provides good yields and is efficient for producing various imidazo[1,2-a]pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions and condensation reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysts.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting key enzymes involved in bacterial cell wall synthesis . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,2-a]pyrazine: Another related compound with potential anticancer properties.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in materials science.
Uniqueness
3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine stands out due to its unique hydrazinylmethyl group, which enhances its biological activity and makes it a versatile scaffold for drug discovery . Its ability to undergo various chemical reactions and form diverse derivatives further adds to its uniqueness and potential for scientific research .
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-3-ylmethylhydrazine |
InChI |
InChI=1S/C8H10N4/c9-11-6-7-5-10-8-3-1-2-4-12(7)8/h1-5,11H,6,9H2 |
InChI Key |
VHWABHBMWQCJEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CNN |
Origin of Product |
United States |
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